molecular formula C10H14N3O2+ B11715189 4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium

4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium

Cat. No.: B11715189
M. Wt: 208.24 g/mol
InChI Key: KXQYNJYDXNBEBP-UHFFFAOYSA-O
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Description

4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM is a chemical compound with a complex structure that includes a pyridinium ring substituted with carbamoyl and dimethylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM typically involves the reaction of pyridine derivatives with carbamoylating agents. One common method involves the use of dimethylcarbamoyl chloride, which reacts with pyridine under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene, with phosgene and dimethylamine as reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure high yields and consistent quality. The use of palladium catalysts under pressure with carbon monoxide at room temperature has been reported to achieve high yields of dimethylcarbamoyl chloride, which is a key intermediate in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or dimethylcarbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .

Scientific Research Applications

4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamoyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N3O2+

Molecular Weight

208.24 g/mol

IUPAC Name

1-[2-(dimethylamino)-2-oxoethyl]pyridin-1-ium-4-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-12(2)9(14)7-13-5-3-8(4-6-13)10(11)15/h3-6H,7H2,1-2H3,(H-,11,15)/p+1

InChI Key

KXQYNJYDXNBEBP-UHFFFAOYSA-O

Canonical SMILES

CN(C)C(=O)C[N+]1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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